molecular formula C7H7N5 B1296225 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine CAS No. 35607-27-3

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1296225
CAS No.: 35607-27-3
M. Wt: 161.16 g/mol
InChI Key: USTVEFNDQUIZNC-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar pyridine-triazole structure and exhibit comparable biological activities.

    Pyridine-based heterocycles: Compounds like pyridazinones and pyrimidines also feature a pyridine ring and have similar applications in medicinal chemistry.

Uniqueness

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is unique due to its specific triazole ring fusion, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in research and industry.

Properties

IUPAC Name

5-pyridin-3-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVEFNDQUIZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189079
Record name 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35607-27-3
Record name 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35607-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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